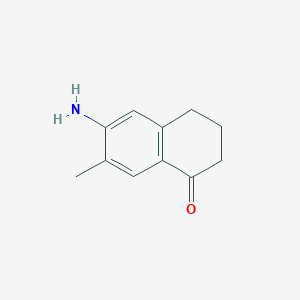

6-Amino-7-methyl-1-tetralone

Description

Structural Significance and Synthetic Utility of Substituted 1-Tetralone (B52770) Scaffolds

Substituted 1-tetralone scaffolds are recognized as pivotal building blocks in organic synthesis due to their inherent reactivity and architectural versatility. researchgate.net The presence of both a reactive carbonyl group and an aromatic ring allows for a wide range of chemical transformations. These scaffolds are instrumental in the synthesis of various heterocyclic compounds, natural products, and medicinally important molecules. edu.krdresearchgate.net The strategic positioning of substituents on the tetralone core dictates the electronic and steric properties of the molecule, thereby influencing its reactivity and the stereochemical outcome of subsequent reactions.

The synthetic utility of these scaffolds is underscored by their application in the construction of compounds with diverse biological activities, including those with potential as antidepressants and agents for treating neurodegenerative diseases. edu.krdresearchgate.net The amenability of the tetralone framework to various synthetic operations, such as condensations, cyclizations, and functional group interconversions, makes it a highly sought-after intermediate in multistep syntheses. ccsenet.orgscirp.org

Historical Context of Aminated and Methylated Tetralone Research

The exploration of aminated and methylated tetralones has a rich history rooted in the quest for novel therapeutic agents and the synthesis of complex natural products. Research into aminotetralin derivatives, which are closely related to aminated tetralones, has been particularly prominent in the development of compounds targeting the central nervous system. nih.gov The synthesis of various positional isomers of amino- and methoxy-substituted tetralones has been a subject of interest for decades, driven by their potential as precursors to a wide range of biologically active molecules. nih.govorgsyn.org

Early synthetic efforts often involved multi-step sequences, including nitration followed by reduction to introduce the amino group, and Friedel-Crafts reactions for the cyclization to form the tetralone ring system. orgsyn.orgmaterialsciencejournal.org Over the years, advancements in synthetic methodologies, including catalytic processes and more efficient functional group manipulations, have refined the approaches to these valuable intermediates. nih.gov The development of biocatalytic methods, for instance, has provided enantioselective routes to chiral aminotetralins, highlighting the ongoing evolution of synthetic strategies in this area. nih.govresearchgate.net The historical progression of research on these compounds reflects a continuous effort to improve synthetic efficiency and to expand the chemical space accessible from these versatile building blocks.

Research Trajectories and Academic Relevance of 6-Amino-7-methyl-1-tetralone as a Chemical Synthon

This compound stands out as a particularly valuable synthon, a building block used in organic synthesis, due to the specific arrangement of its functional groups. The presence of an amino group at the 6-position and a methyl group at the 7-position on the tetralone framework provides a unique combination of nucleophilic and steric features that can be exploited in a variety of synthetic transformations.

Current research trajectories involving this compound and its close analogs focus on its application as a key intermediate in the synthesis of complex heterocyclic systems and pharmacologically active molecules. For instance, substituted aminotetralones are precursors to various fused heterocyclic systems. nih.gov The amino group can act as a handle for further functionalization, such as in the construction of indazole derivatives. nih.gov

The academic relevance of this compound is tied to its role in the exploration of new synthetic methodologies and the total synthesis of natural products. Its structure presents interesting challenges and opportunities for regioselective and stereoselective reactions. The development of efficient and scalable syntheses of this and related compounds remains an active area of research, as it provides access to a wider range of novel chemical entities with potential applications in medicinal chemistry and materials science.

Physicochemical Properties of Tetralone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 7-Amino-1-tetralone | C10H11NO | 161.20 | White to off-white crystalline powder |

| 6-Amino-1-tetralone | C10H11NO | 161.20 | Not specified |

| 7-Methyl-1-tetralone (B1293843) | C11H12O | 160.21 | Not specified |

This table is generated based on available data for related compounds. orgsyn.orgontosight.ailookchem.com

Synthetic Transformations of Tetralone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-methoxy-1-tetralone | HNO3, Acetic Anhydride (B1165640), Acetic Acid | 6-methoxy-5-nitro-1-tetralone | 33% | mdpi.com |

| 6-methoxy-5-nitro-1-tetralone | Aromatic aldehyde, NaOH, EtOH | Chalcones | 77-86% | nih.gov |

| 5-methoxy-1-tetralone | NBS, MeCN | Bromotetralone | 92% | researchgate.net |

This table illustrates some common synthetic transformations performed on tetralone derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

6-amino-7-methyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H13NO/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6H,2-4,12H2,1H3 |

InChI Key |

AEHKVCHFPJRERH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCCC2=O)C=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 7 Methyl 1 Tetralone

Established Retrosynthetic Approaches for Aminotetralone Architectures

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For a molecule like 6-Amino-7-methyl-1-tetralone, the analysis typically involves two key disconnections.

The primary disconnection targets the amino group. A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This leads to the precursor molecule, 7-methyl-6-nitro-1-tetralone. This transformation is a functional group interconversion (FGI).

The second major disconnection breaks the tetralone ring itself. The most logical bond to break is between the carbonyl carbon and the aromatic ring, which points to an intramolecular Friedel-Crafts acylation as the corresponding forward reaction. masterorganicchemistry.com This disconnection opens the six-membered saturated ring to reveal a 4-arylbutanoic acid derivative, specifically 4-(3-methyl-4-nitrophenyl)butanoic acid. This precursor contains the required carbon skeleton and functional groups in a linear arrangement, which can be traced back to simpler aromatic starting materials like 2-methyl-nitrotoluene or related compounds.

Classical Synthetic Routes to this compound and Analogues

Classical approaches to aminotetralones are typically linear syntheses, where the molecule is built step-by-step, involving the formation of the carbon skeleton followed by the installation and modification of functional groups.

Multi-step Linear Syntheses involving Ring Formation and Functionalization

A foundational strategy for constructing the tetralone core is the Haworth reaction, a variation of the Friedel-Crafts acylation. wikipedia.org A plausible linear synthesis for this compound begins with a suitably substituted aromatic compound, such as 3-methyltoluene (m-xylene).

The synthesis sequence would be as follows:

Nitration: The starting aromatic ring is first nitrated to introduce the precursor to the final amino group. Nitrating m-xylene (B151644) would produce a mixture of isomers, from which the desired 4-nitro-m-xylene (B166903) must be isolated.

Friedel-Crafts Acylation: The nitrated aromatic compound is then acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.orgstackexchange.com This reaction attaches a four-carbon chain to the aromatic ring, forming a keto-acid, 3-(3-methyl-4-nitrobenzoyl)propanoic acid.

Reduction of the Ketone: The ketone carbonyl in the side chain is reduced to a methylene (B1212753) group (-CH₂-). The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this transformation. This step yields 4-(3-methyl-4-nitrophenyl)butanoic acid.

Intramolecular Friedel-Crafts Cyclization: The final ring-closing step is an intramolecular Friedel-Crafts acylation. researchgate.netresearchgate.net The butanoic acid derivative is treated with a strong acid, such as polyphosphoric acid or methanesulfonic acid, which catalyzes the cyclization to form the six-membered ring of the tetralone core, yielding 7-methyl-6-nitro-1-tetralone. wikipedia.orgsemanticscholar.org

This multi-step process establishes the complete carbon skeleton and the necessary functional groups prior to the final amination step. semanticscholar.org

The final step in this classical sequence is the reduction of the nitro group on the 7-methyl-6-nitro-1-tetralone intermediate to the desired primary amine. This is a robust and widely used transformation in organic synthesis. rsc.org Several catalytic systems and reagents can achieve this conversion with high efficiency. The choice of reagent often depends on the presence of other functional groups in the molecule and desired reaction conditions (e.g., pH, temperature). commonorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). commonorganicchemistry.com It is often the preferred method due to high yields and simple workup procedures. chemicalbook.com

Metal-Acid Systems: The use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) is a traditional and effective method. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com

Transfer Hydrogenation: In this variation of catalytic hydrogenation, a molecule other than H₂ gas serves as the hydrogen source. Common hydrogen donors include hydrazine, formic acid, or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. rsc.org

These methods provide reliable access to the final this compound product from its nitro precursor.

| Reagent/System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| H₂/Pd-C | H₂ gas (balloon or pressure), Pd/C catalyst, solvent (EtOH, EtOAc) | High yield, clean reaction, catalyst is recyclable | Can reduce other functional groups (e.g., alkenes, alkynes), requires specialized equipment for H₂ gas | commonorganicchemistry.com |

| Fe/HCl or Zn/AcOH | Metal powder, acidic solvent (HCl, Acetic Acid) | Inexpensive, effective for many substrates | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, workup can be tedious | commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride, solvent (EtOH, EtOAc) | Mild conditions, good for substrates with acid-sensitive groups | Generates tin-based waste products | commonorganicchemistry.com |

| NaBH₄/Catalyst | Sodium borohydride, catalyst (e.g., NiCl₂, Pd/C), solvent (MeOH, EtOH) | Milder than H₂ gas, does not require pressure equipment | Selectivity can be an issue, may reduce other carbonyls | rsc.org |

Convergent Synthetic Strategies for Tetralone Skeleton Assembly

For this compound, a convergent strategy could involve the synthesis of two key fragments: one containing the aromatic portion and another representing the aliphatic ring. For example, a substituted aryl halide could be coupled with a four-carbon chain synthon using a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling). The resulting 4-arylbutanoic acid derivative would then undergo the standard intramolecular Friedel-Crafts cyclization as described previously. This approach allows for greater flexibility in modifying both parts of the molecule independently before the key coupling and cyclization steps.

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric reactions.

For the synthesis of the tetralone core, rhodium-catalyzed reactions have emerged as a powerful tool. For instance, rhodium catalysts can promote the endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes, generating tetralone products in good yields and with high enantioselectivity. organic-chemistry.org Another innovative rhodium-catalyzed method involves the asymmetric arylative cyclization of alkynylmalonates with arylboronic acids, which can construct the tetralone skeleton bearing a quaternary carbon stereocenter in a single step. acs.org While not specifically demonstrated for this compound, these catalytic cascade reactions represent a state-of-the-art approach to the tetralone framework. organic-chemistry.org

In the context of the amination step, modern catalytic systems offer alternatives to traditional nitro reduction. For example, palladium- and ruthenium-catalyzed reductive carbonylation of nitroaromatics using carbon monoxide (CO) as a reductant can produce amines, carbamates, or isocyanates, depending on the reaction conditions. acs.orgscispace.com These methods are part of a broader effort to develop more sustainable and versatile catalytic processes for synthesizing aromatic amines. rsc.orgmdpi.com

Transition Metal-Catalyzed Transformations for C-N Bond Formation

The introduction of the amino group at the 6-position of the 7-methyl-1-tetralone (B1293843) scaffold is a critical step that can be efficiently achieved using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgbeilstein-journals.org

For the synthesis of this compound, a plausible precursor would be 6-bromo-7-methyl-1-tetralone. The amination of this substrate could be carried out using an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine, followed by hydrolysis, or directly with ammonia under optimized conditions. acsgcipr.orgbeilstein-journals.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like XantPhos or those from the biarylphosphine class often providing excellent results in terms of yield and reaction scope. beilstein-journals.org

| Catalyst/Ligand System | Base | Solvent | Typical Yield (%) | Key Features |

|---|---|---|---|---|

| Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 70-95 | Effective for a broad range of aryl halides and amines. |

| Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 65-90 | Good for sterically hindered substrates. |

| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 75-98 | Highly active catalyst system allowing for lower catalyst loading. nih.gov |

Organocatalytic Methodologies for Stereochemical Control in Tetralone Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including tetralone derivatives. nih.gov While specific applications to this compound are not extensively documented, the principles of organocatalysis can be applied to control the stereochemistry of the tetralone core. For instance, asymmetric intramolecular Michael additions or Friedel-Crafts reactions catalyzed by chiral secondary amines (e.g., proline derivatives) or phosphoric acids can establish a stereocenter at a specific position. nih.gov

In the context of 7-methyl-1-tetralone derivatives, an organocatalyst could be employed to facilitate an asymmetric α-functionalization, such as hydroxylation, which could then be further manipulated to introduce other functionalities or to influence the stereochemical outcome of subsequent reactions. nih.gov The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, can effectively control the transition state of a reaction, leading to high levels of enantioselectivity. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. rsc.org

Solvent-Free Reactions and Aqueous Media Applications

Performing reactions in the absence of organic solvents or in aqueous media represents a significant step towards greener synthesis. researchgate.net For the synthesis of aminotetralone derivatives, certain reactions, such as multicomponent reactions, can be conducted under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate. researchgate.net While not specifically reported for this compound, the exploration of solvent-free Biginelli or Hantzsch-type reactions to construct related heterocyclic systems suggests the feasibility of this approach. researchgate.net

Reactions in water are also highly desirable. The use of phase-transfer catalysts or surfactants can enable organic reactions to proceed efficiently in aqueous media, simplifying workup procedures and reducing the reliance on volatile organic solvents.

Atom-Economy and Waste Minimization Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.com Reactions with high atom economy, such as cycloadditions and rearrangements, are preferable to substitution or elimination reactions that generate stoichiometric byproducts. nih.gov

In the synthesis of this compound, a synthetic route that maximizes atom economy would be highly desirable. For example, a catalytic C-H amination approach to introduce the amino group directly onto the aromatic ring of 7-methyl-1-tetralone would be more atom-economical than a traditional sequence involving nitration and subsequent reduction, which generates significant waste.

Stereoselective Synthesis Considerations for Chiral this compound Analogues

The synthesis of enantiomerically pure analogues of this compound is of significant interest for potential pharmaceutical applications. Asymmetric synthesis provides a direct route to chiral molecules without the need for resolution of racemic mixtures. acs.org

Several strategies can be employed to achieve stereoselective synthesis:

Chiral Pool Synthesis: Starting from a readily available chiral starting material.

Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using a chiral catalyst, either a transition metal complex or an organocatalyst, to control the formation of a new stereocenter. acs.org

For instance, an asymmetric reduction of the ketone functionality in 7-methyl-1-tetralone using a chiral reducing agent or a catalyst like a Noyori-type ruthenium complex could produce a chiral alcohol, which could then be converted to the corresponding amine with retention or inversion of configuration. acs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies in Industrial and Laboratory Scales

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to maximize yield, minimize cost, and ensure safety and reproducibility.

Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of expensive transition metal catalysts is crucial for industrial applications. acsgcipr.org

Reaction Time and Temperature: Optimizing these parameters can improve yield and reduce energy consumption.

Solvent Choice: Selecting a solvent that is effective, safe, and easily recyclable is important.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization, is preferred over chromatography.

Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically optimize multiple reaction variables simultaneously, leading to a more robust and efficient process.

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

|---|---|---|

| Catalyst | High activity and selectivity | Cost, recyclability, and low toxicity |

| Solvent | Reaction compatibility | Safety, environmental impact, and ease of recovery |

| Temperature/Pressure | Convenience | Energy efficiency and equipment limitations |

| Workup/Purification | Chromatography | Crystallization, distillation, extraction |

Chemical Reactivity and Functional Group Transformations of 6 Amino 7 Methyl 1 Tetralone

Reactivity Profile of the Amino Group at Position 6

The primary amino group attached to the aromatic ring is a versatile handle for a multitude of chemical modifications. Its nucleophilic character and its ability to form a diazonium salt are central to its reactivity.

Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation

The nucleophilic amino group of 6-Amino-7-methyl-1-tetralone readily participates in acylation and sulfonylation reactions to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the parent compound with acylating or sulfonylating agents in the presence of a base to neutralize the acid byproduct.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides yields N-acylated derivatives. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would produce N-(7-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)acetamide. This transformation is often employed to protect the amino group or to introduce specific acyl moieties that may influence the biological activity of the resulting molecule.

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction leads to the formation of compounds like N-(7-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)-4-methylbenzenesulfonamide. Sulfonamides are a significant class of compounds in medicinal chemistry.

| Reagent | Product Class | Example Product |

| Acetyl Chloride | Amide | N-(7-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)acetamide |

| p-Toluenesulfonyl Chloride | Sulfonamide | N-(7-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)-4-methylbenzenesulfonamide |

Reductive Amination and Alkylation Pathways

The amino group can undergo N-alkylation to introduce one or two alkyl substituents. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Direct Alkylation: The reaction of this compound with alkyl halides, such as methyl iodide, can lead to the formation of mono- and di-alkylated products. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. The use of a base is necessary to deprotonate the amino group, increasing its nucleophilicity.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This two-step, one-pot process involves the initial reaction of the amino group with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the ketone moiety of the tetralone. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield 6-(methylamino)-7-methyl-1-tetralone.

| Reagent(s) | Reaction Type | Example Product |

| Methyl Iodide, Base | Direct Alkylation | 6-(Methylamino)-7-methyl-1-tetralone and 6-(Dimethylamino)-7-methyl-1-tetralone |

| Formaldehyde, NaBH3CN | Reductive Amination | 6-(Methylamino)-7-methyl-1-tetralone |

| Acetone, NaBH(OAc)3 | Reductive Amination | 6-(Isopropylamino)-7-methyl-1-tetralone |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate that can be readily displaced by a wide range of nucleophiles, a series of transformations collectively known as Sandmeyer reactions when copper(I) salts are used as catalysts. nih.gov

This methodology allows for the introduction of various substituents onto the aromatic ring that are not easily accessible through direct substitution methods. For instance:

Halogenation: Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 6-chloro- or 6-bromo-7-methyl-1-tetralone.

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a cyano group, forming 7-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-6-carbonitrile.

These transformations significantly expand the synthetic utility of this compound, providing access to a broad spectrum of derivatives.

| Reagent(s) | Transformation | Product |

| 1. NaNO2, HCl (0-5 °C) 2. CuCl | Sandmeyer (Chlorination) | 6-Chloro-7-methyl-1-tetralone |

| 1. NaNO2, HCl (0-5 °C) 2. CuBr | Sandmeyer (Bromination) | 6-Bromo-7-methyl-1-tetralone |

| 1. NaNO2, HBF4 2. Heat | Schiemann Reaction | 6-Fluoro-7-methyl-1-tetralone |

| 1. NaNO2, HCl (0-5 °C) 2. KI | Iodination | 6-Iodo-7-methyl-1-tetralone |

| 1. NaNO2, HCl (0-5 °C) 2. CuCN | Sandmeyer (Cyanation) | 7-Methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-6-carbonitrile |

Condensation Reactions with Carbonyl Compounds

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The formation of the imine is often a key step in reductive amination pathways, as discussed previously. The stability of the resulting imine can vary depending on the structure of the carbonyl compound used.

Reactivity Profile of the Ketone Moiety at Position 1

The ketone group at the C1 position is susceptible to nucleophilic attack at the carbonyl carbon and can undergo a variety of transformations, most notably reduction to a hydroxyl group.

Carbonyl Reductions to Hydroxyl Groups

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding 6-amino-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation is of significant importance, particularly in the synthesis of chiral molecules where the resulting hydroxyl group introduces a new stereocenter.

A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the stereochemical outcome of the reaction if a chiral product is desired.

Hydride Reductions: Common hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) are effective for this reduction. wjpsonline.com These reagents are generally chemoselective for the ketone in the presence of the aromatic ring and the amino group.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under a hydrogen atmosphere can also be used to reduce the ketone. The conditions for catalytic hydrogenation can sometimes be adjusted to achieve stereoselectivity.

The reduction of the ketone is a critical step in the synthesis of various biologically active compounds, including the antidepressant sertraline, where a tetralone derivative is reduced to the corresponding aminoalcohol. acs.orggoogle.comacs.org

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH4) | Methanol/Ethanol | 6-Amino-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Platinum Oxide (PtO2), H2 | Ethanol | 6-Amino-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Palladium on Carbon (Pd/C), H2 | Methanol | 6-Amino-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

The carbonyl group and the adjacent alpha-methylene group in this compound are key sites for nucleophilic additions and condensation reactions. These reactions are fundamental for carbon-carbon bond formation and the elaboration of the tetralone scaffold.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base. The alpha-methylene group of this compound can be deprotonated to form an enolate, which then acts as a nucleophile. More commonly, the ketone's carbonyl group acts as the electrophile. The reaction with an active methylene compound leads to a new C=C double bond at the 2-position, forming an arylidene derivative. These products, such as E-2-arylmethylene-1-tetralones, are of interest as potential inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity. mtak.hu The general mechanism involves the activation of the carbonyl group by a catalyst, followed by nucleophilic attack from the carbanion generated from the active methylene compound. nih.gov

Claisen-Schmidt Condensation: A type of aldol (B89426) condensation, the Claisen-Schmidt reaction involves the condensation of this compound with an aromatic aldehyde or ketone that cannot enolize. In this base-catalyzed reaction, the tetralone serves as the enolizable component. A base abstracts an alpha-proton from the C2 position to form a reactive enolate ion. This enolate then attacks the carbonyl carbon of the aromatic aldehyde, leading to a β-hydroxy ketone intermediate, which readily dehydrates to yield an α,β-unsaturated ketone, specifically a 2-benzylidene derivative.

These condensation reactions are pivotal for extending the carbon framework of the molecule, introducing new functional groups and creating conjugated systems that can be further functionalized.

| Reaction Type | Reactant | Typical Catalyst | Product Type |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | 2-Alkylidene-1-tetralone |

| Claisen-Schmidt | Aromatic Aldehyde (e.g., Benzaldehyde) | Strong Base (e.g., NaOH) | 2-Benzylidene-1-tetralone |

Alpha-Substitution Reactions (e.g., halogenation, alkylation)

The alpha-carbon (C2) of this compound is susceptible to substitution reactions via the formation of an enol or enolate intermediate. masterorganicchemistry.com These reactions allow for the direct introduction of various functional groups adjacent to the carbonyl.

Alkylation: Alpha-alkylation is achieved by first converting the tetralone to its enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). youtube.com This process must be performed carefully to ensure irreversible and complete enolate formation. The resulting enolate is a potent nucleophile that reacts with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. youtube.com Studies on the analogous 6-phenyl-alpha-tetralone enolate show that the monomeric form of the enolate is significantly more reactive than its aggregated forms. nih.gov The choice of counterion (e.g., lithium vs. cesium) and the presence of additives like HMPA can influence the aggregation state and the regioselectivity between C- and O-alkylation. nih.gov

Halogenation: Alpha-halogenation can proceed under either acidic or basic conditions. In an acidic medium, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the halogen (e.g., Br₂), leading to a monohalogenated product and the regeneration of the acid catalyst. Under basic conditions, an enolate is formed, which attacks the halogen. Base-catalyzed halogenation is often harder to control and can lead to polyhalogenation.

| Reaction Type | Reagent | Key Intermediate | Product |

| Alkylation | 1. LDA2. Alkyl Halide (R-X) | Enolate | 2-Alkyl-6-amino-7-methyl-1-tetralone |

| Halogenation (Acidic) | X₂ (e.g., Br₂), H⁺ | Enol | 2-Halo-6-amino-7-methyl-1-tetralone |

| Halogenation (Basic) | X₂, OH⁻ | Enolate | 2-Halo-6-amino-7-methyl-1-tetralone |

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution (EAS) Patterns

The directing effects of the substituents determine the regioselectivity of the substitution:

Amino Group (-NH₂): A powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which delocalizes its lone pair of electrons into the ring, stabilizing the arenium ion intermediate.

Methyl Group (-CH₃): A moderately activating group and an ortho, para-director through inductive effects and hyperconjugation.

Carbonyl Group and Fused Ring: The carbonyl group is a deactivating, meta-directing group. The fused alkyl ring portion is weakly activating.

The position of electrophilic attack is determined by the combined influence of these groups. The amino group at C6 is the most powerful activating group, and its directing effect will dominate. It strongly directs incoming electrophiles to the positions ortho and para to it. The para position (C8a, part of the fused ring) is blocked. The two ortho positions are C5 and C7. Since C7 is already substituted with a methyl group, the primary site for electrophilic attack will be the C5 position. The methyl group at C7 also directs to its ortho positions (C6 and C8), further reinforcing substitution at C5 (since C6 is occupied). Therefore, electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C5 position. masterorganicchemistry.com In strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) (-NH₃⁺) group, which is a deactivating, meta-director. This can be prevented by protecting the amino group, for example, through acetylation to form an amide, which is still an ortho, para-director but less activating. libretexts.org

Derivatization Strategies for Advanced Organic Scaffolds from this compound

The unique structure of this compound makes it an excellent starting material for the synthesis of more complex molecular architectures, including heterocyclic systems and polycyclic compounds.

Heterocyclic Ring Formation via Cyclocondensation Reactions

The carbonyl and amino functionalities of the molecule are ideal handles for constructing fused heterocyclic rings through cyclocondensation reactions.

Benzoazepine Synthesis: The tetralone can be converted to its corresponding oxime by reaction with hydroxylamine (B1172632). Treatment of the tetralone oxime with a reducing agent can induce a reductive ring-expansion, providing a route to benzo[c]azepine derivatives, which are seven-membered nitrogen-containing rings fused to the benzene (B151609) ring. scispace.com

Fused Pyrazoles and Isoxazoles: Condensation of the β-diketone derivatives (formed from alpha-acylation) with hydrazine (B178648) or hydroxylamine can yield fused pyrazole (B372694) or isoxazole (B147169) systems, respectively.

Fused Quinolines (Friedländer Annulation): The reaction of the tetralone with a compound containing an amino group and an adjacent active methylene group, like 2-aminobenzaldehyde, can lead to the formation of fused quinoline (B57606) structures. In this case, the tetralone's alpha-methylene group would react with the aldehyde, and the ketone would react with the amino group to form the new heterocyclic ring.

Bridged Systems and Polycyclic Architectures Derived from this compound

Beyond simple fused systems, the tetralone scaffold can be elaborated into more complex bridged and polycyclic architectures.

Intramolecular Reactions: Derivatives of this compound can be designed to undergo intramolecular reactions. For example, introducing a suitable chain at the C2 position could enable an intramolecular aldol reaction with the C8 position of the aromatic ring (after functionalization) or an intramolecular Heck reaction to form an additional ring, leading to a bridged system.

Diels-Alder Reactions: The diene system that can be generated from the aromatic ring or from derivatives of the cyclohexenone part of the molecule could participate in Diels-Alder reactions. For instance, conversion of the ketone to a dienol ether could create a reactive diene for cycloaddition with a dienophile, building a complex polycyclic structure in a single step.

Transition Metal-Catalyzed Cyclizations: Modern synthetic methods, such as nickel-catalyzed C-H bond cyclization, can be envisioned to construct additional rings. nih.gov A suitably functionalized side chain attached to the amino group or the aromatic ring could undergo an intramolecular cyclization to form seven-membered or larger rings, creating novel tricyclic systems. nih.gov

These strategies highlight the potential of this compound as a foundational molecule for accessing diverse and complex chemical structures for various applications in medicinal and materials chemistry.

6 Amino 7 Methyl 1 Tetralone As a Key Intermediate in Complex Molecule Synthesis

Strategic Utility in Natural Product Total Synthesis

Tetralone derivatives are crucial precursors in the synthesis of numerous natural products, including alkaloids and terpenoids. The general synthetic utility of the tetralone core lies in its bicyclic structure which can be elaborated into more complex polycyclic systems.

Role as a Precursor to Tetralone-Containing Alkaloids and Terpenoids

While there is no specific literature on the use of 6-Amino-7-methyl-1-tetralone in the synthesis of alkaloids and terpenoids, the structural motif is present in a number of natural products. For instance, the total synthesis of various optically active terpenoids has been accomplished using tetralone scaffolds, which are often derived from precursors like 2-methylanisole. The amino group on the 6-position and the methyl group at the 7-position of this compound would theoretically allow for unique derivatizations to access specific alkaloid or terpenoid skeletons. The amino group, for example, could be a handle for introducing nitrogen-containing rings common in alkaloids through reactions like Pictet-Spengler or Bischler-Napieralski type cyclizations after suitable modification.

Application in the Construction of Advanced Organic Scaffolds for Chemical Research

The reactivity of the ketone and the amino group makes aminotetralones valuable building blocks for diverse organic scaffolds.

Building Block for Fused Heterocyclic Systems

The amino and ketone functionalities of this compound are ideally positioned for the construction of fused heterocyclic systems. For example, the amino group can react with dicarbonyl compounds or their equivalents in condensation reactions to form fused pyrazines, pyridines, or other nitrogen-containing heterocycles. The Povarov reaction, a powerful tool for constructing nitrogen-containing heterocycles, utilizes an aromatic amine, a carbonyl compound, and an olefin, suggesting that this compound could be a suitable substrate for intramolecular versions of this reaction to create complex polyheterocyclic systems.

Intermediate in the Synthesis of Carbocyclic and Polycyclic Compounds

The tetralone skeleton itself is a precursor to more complex carbocyclic and polycyclic systems. The ketone can be used for ring expansion reactions or as a handle for the introduction of new rings. While specific examples using this compound are not documented, related compounds like 8-methyl-1-tetralone (B1583489) have been synthesized and identified as potential intermediates for bioactive sesquiterpenes. The amino group could be used to direct metallation or other functionalization reactions to further elaborate the carbocyclic framework.

Role in the Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Tetralones are often key intermediates in the asymmetric synthesis of bioactive molecules.

The production of optically active tetralones can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemates. For instance, chemoenzymatic methods have been employed for the synthesis of optically active terpenoids based on a tetralone scaffold, often involving a late-stage enzymatic resolution. While no specific methods for the asymmetric synthesis or resolution of this compound have been reported, the general strategies applied to other tetralones would be applicable. The presence of the amino group also opens up the possibility of forming diastereomeric salts with chiral acids, a classical method for resolution. Once obtained in enantiomerically pure form, this compound could serve as a chiral building block for the synthesis of a variety of optically active compounds.

Use as a Chiral Building Block (if enantiomerically pure)

There is currently no available scientific literature detailing the synthesis of enantiomerically pure this compound. The resolution of racemic mixtures or the development of an asymmetric synthesis for this specific compound has not been reported. Consequently, its application as a chiral building block—a pure enantiomer used to construct larger, complex chiral molecules—is not documented. The potential utility of such a building block, should it be synthesized, would depend on the stereochemical influence of its chiral center on subsequent reactions.

Precursor for Chirality Introduction via Asymmetric Transformations

The role of this compound as a prochiral precursor for the introduction of chirality via asymmetric transformations is also undocumented. Asymmetric reactions, such as catalytic asymmetric reduction of the ketone or asymmetric derivatization of the amino group, could theoretically produce chiral derivatives. However, no studies have been published that utilize this compound as the starting material for such transformations. Research in this area is focused on other tetralone derivatives, which have been successfully employed in various asymmetric catalytic systems.

Methodological Advancements Facilitated by this compound as a Model Substrate

In the development of new synthetic methodologies, researchers often employ "model substrates" to test and optimize reaction conditions. These substrates are chosen for their representative structural features. The available data does not indicate that this compound has been used in this capacity. While simpler tetralones are sometimes used to explore new catalytic systems or reaction pathways, this specific, more complex derivative has not been adopted as a benchmark for methodological advancements.

Spectroscopic and Chromatographic Methodologies for Characterization of 6 Amino 7 Methyl 1 Tetralone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like 6-Amino-7-methyl-1-tetralone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetralone ring, the methyl group protons, and the amine group protons.

The chemical shifts (δ) of the protons are influenced by their electronic environment. The aromatic protons are expected to appear in the downfield region (typically δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-donating amino group and the weakly electron-donating methyl group will influence the precise chemical shifts of the aromatic protons. The aliphatic protons of the tetralone ring would resonate in the upfield region (typically δ 2.0-3.5 ppm). The protons of the methyl group attached to the aromatic ring would likely appear as a singlet at around δ 2.0-2.5 ppm. The protons of the amino group can appear over a broad range and may be broadened due to exchange with residual water in the NMR solvent.

The spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. For instance, the aliphatic protons on the tetralone ring would likely show coupling to each other, resulting in characteristic splitting patterns (e.g., triplets, multiplets).

Table 1: Representative ¹H NMR Data for 7-Methyl-1-tetralone (B1293843)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-8 | 7.89 | d | 7.9 |

| H-6 | 7.25 | d | 7.9 |

| H-5 | 7.15 | s | - |

| C4-H₂ | 2.95 | t | 6.1 |

| C2-H₂ | 2.65 | t | 6.5 |

| C7-CH₃ | 2.38 | s | - |

Note: This data is for 7-Methyl-1-tetralone and is provided for illustrative purposes. The presence of an amino group at the 6-position in this compound would significantly alter the chemical shifts of the aromatic protons.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is dependent on its hybridization and the electronegativity of the atoms attached to it.

For this compound, the carbonyl carbon of the tetralone ring would be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The aromatic carbons would resonate in the region of δ 110-150 ppm, with the carbons attached to the amino and methyl groups showing distinct shifts due to their electronic effects. The aliphatic carbons of the tetralone ring and the methyl carbon would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~198 |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-CH₃ | ~138 |

| Quaternary Aromatic C | ~130-140 |

| Aromatic CH | ~115-130 |

| Aliphatic CH₂ (adjacent to C=O) | ~39 |

| Aliphatic CH₂ | ~23-30 |

Note: These are predicted chemical shifts based on typical values for similar functional groups and structures.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex structures of molecules like this compound by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. This would be instrumental in confirming the sequence of the aliphatic protons in the tetralone ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometric (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₃NO), the exact mass of the molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm its molecular formula.

Table 3: Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO⁺ | 176.1070 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

Infrared (IR) Spectroscopic Applications in Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated, which acts as a molecular "fingerprint." For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features: the primary amine, the aromatic ring, the carbonyl group of the tetralone structure, and the aliphatic and methyl C-H bonds.

Primary amines (R-NH₂) typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. These bands are generally sharper and less intense than the broad O-H bands of alcohols. The carbonyl (C=O) group of the ketone in the tetralone ring gives rise to a strong, sharp absorption peak, typically found between 1690 and 1630 cm⁻¹. The aromatic nature of the compound is confirmed by C=C stretching vibrations within the ring, appearing in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching vibrations, which are typically observed just above 3000 cm⁻¹. Finally, the aliphatic (CH₂) and methyl (CH₃) groups show C-H stretching absorptions in the 2960-2850 cm⁻¹ range.

A product specification sheet for the related compound 6-Amino-1-tetralone confirms that its identity is verified using Fourier Transform Infrared (FTIR) spectroscopy, underscoring the utility of this technique. thermofisher.comthermofisher.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3500 - 3300 | Medium (two bands) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| C=C Stretch | 1600 - 1450 | Medium to Weak | |

| Alkyl (CH₂ & CH₃) | C-H Stretch | 2960 - 2850 | Strong |

| Ketone | C=O Stretch | 1690 - 1630 | Strong |

UV-Vis Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The absorption spectrum can reveal the presence of chromophores—parts of a molecule that absorb light.

In this compound, the primary chromophores are the aromatic ring, the carbonyl group, and the amino group. The interaction of these groups dictates the electronic transitions observed. The expected transitions include:

π → π* transitions: These high-energy transitions occur in the aromatic ring and the carbonyl group, where π electrons are excited to anti-bonding π* orbitals. Conjugation between the aromatic ring and the carbonyl group can shift these absorptions to longer wavelengths.

n → π* transitions: These transitions involve the excitation of non-bonding electrons (lone pairs) on the nitrogen of the amino group and the oxygen of the carbonyl group to anti-bonding π* orbitals. These are typically of lower energy and intensity compared to π → π* transitions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, providing an unambiguous confirmation of the molecular structure.

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of this compound and its derivatives from reaction mixtures and for isolating specific isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of compounds and for separating mixtures. For aminotetralone derivatives, reversed-phase (RP) HPLC is a commonly employed method. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Typical mobile phases for separating amino-containing aromatic compounds consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the buffer can be adjusted to control the ionization state of the amino group, thereby influencing its retention time. Purity is often determined by integrating the peak area of the analyte and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound absorbs strongly. For instance, commercial suppliers of the related 6-Amino-1-tetralone specify that its purity is determined to be ≥99% by HPLC. jk-sci.com

Table 2: Typical HPLC Parameters for Aminotetralone Derivative Analysis

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 (octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate (B84403) or formate) |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Mode | Isocratic or Gradient Elution |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for identifying and quantifying volatile and thermally stable compounds. However, primary amines like this compound are often polar and non-volatile, making them challenging to analyze directly by GC-MS.

To overcome this, derivatization is typically required. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For primary amines, a common approach is silylation, where the active hydrogens on the amino group are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

Once derivatized, the compound can be injected into the GC, where it is separated from other components in the mixture. The separated components then enter the mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the derivative, allowing for structural elucidation and identification. The analysis of TMS derivatives of related amino compounds has been shown to provide characteristic ions useful for determining mass spectral fragmentation pathways. nist.gov

Column chromatography is a fundamental purification technique used to isolate desired compounds from a reaction mixture on a preparative scale. For compounds like this compound, silica (B1680970) gel is a common choice for the stationary phase due to its ability to separate compounds based on polarity.

However, the basic nature of the amino group can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica gel, resulting in poor separation and "streaking" of the compound down the column. To mitigate this, the mobile phase is often modified by adding a small amount of a basic competitor, such as triethylamine (B128534) or ammonia (B1221849), to the solvent system (e.g., hexane/ethyl acetate). This deactivates the acidic sites on the silica, allowing for better elution of the amine. Alternatively, amine-functionalized silica gel can be used as the stationary phase to improve the purification of basic compounds. Another option is to use a more neutral stationary phase like alumina.

Computational Chemistry and Theoretical Studies on 6 Amino 7 Methyl 1 Tetralone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, energies, and reactivity indices.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 6-Amino-7-methyl-1-tetralone, the presence of an amino group (an electron-donating group) and a carbonyl group (an electron-withdrawing group) on the tetralone scaffold would significantly influence the energies and distributions of the HOMO and LUMO. The amino group is expected to raise the HOMO energy, making the molecule a better electron donor, while the carbonyl group would lower the LUMO energy, enhancing its electron-accepting capabilities.

Illustrative Data for Frontier Molecular Orbital Analysis of a Substituted Tetralone Derivative:

| Parameter | Energy (eV) | Description |

| EHOMO | -5.87 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.92 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.95 | ELUMO - EHOMO, indicates chemical reactivity |

This data is illustrative and based on typical values for similar aromatic ketones with amino substituents.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The EPS maps color-coded regions of varying electrostatic potential onto the molecule's electron density surface. Red regions indicate areas of negative potential, rich in electrons and susceptible to electrophilic attack, while blue regions represent positive potential, electron-deficient areas prone to nucleophilic attack.

For this compound, the EPS map would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, due to the lone pairs of electrons. Conversely, the hydrogen atoms of the amino group and the carbon atom of the carbonyl group would exhibit a more positive potential (blue). This information is critical for understanding intermolecular interactions and predicting reaction pathways.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions that are not apparent from static models.

Conformational Analysis and Stability Studies

The tetralone ring system is not planar and can adopt different conformations. MD simulations can be employed to explore the potential energy surface of this compound and identify its most stable conformations. By simulating the molecule's movement over time, researchers can understand the flexibility of the ring system and the rotational freedom of the amino and methyl substituents. This information is vital for understanding how the molecule might bind to a receptor or interact with other molecules.

Intermolecular Interaction Studies (e.g., with solvents or reagents)

MD simulations are particularly powerful for studying how a molecule interacts with its environment. For this compound, simulations in different solvents could reveal how the solvent molecules arrange themselves around the solute and influence its conformation and reactivity. Furthermore, MD can be used to model the interaction of this compound with potential reagents, providing a dynamic view of the approach and orientation of the interacting molecules, which is a precursor to a chemical reaction.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, often employing DFT, are instrumental in mapping out the intricate details of chemical reaction mechanisms. These calculations can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For this compound, such calculations could be used to investigate a variety of potential reactions. For instance, the reactivity of the α-carbon to the carbonyl group could be explored, as could electrophilic aromatic substitution on the benzene (B151609) ring, with the amino and methyl groups acting as directing groups. By calculating the energies of the reactants, transition states, and products, a detailed energy profile of the reaction can be constructed, allowing for the prediction of the most favorable reaction pathway. For example, in a hypothetical reaction, the activation energy for different competing pathways could be compared to determine the likely outcome of the reaction.

Illustrative Data for a Hypothetical Reaction Pathway Analysis:

| Reaction Step | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting energy of this compound and a reagent |

| Transition State 1 | +15.2 | Energy barrier for the first step of the reaction |

| Intermediate | -5.7 | A stable species formed during the reaction |

| Transition State 2 | +10.8 | Energy barrier for the second step of the reaction |

| Products | -20.3 | Final energy of the reaction products |

This data is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations of reaction mechanisms.

Transition State Characterization and Energy Barrier Determination

The study of chemical reactions at a molecular level involves the characterization of transition states, which are the highest energy points along a reaction coordinate. Determining the energy barrier, or activation energy, is crucial for understanding the kinetics of a reaction.

Theoretical Approach: For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can be employed to model chemical reactions. rsc.org By mapping the potential energy surface of a reaction, the geometry of the transition state can be located and optimized. Frequency calculations are then typically performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Application to this compound: Theoretical studies could be applied to determine the energy barriers for various reactions involving this compound. For instance, in the synthesis of tetralone derivatives, computational models can elucidate the transition states of key steps. The calculated energy barriers would provide a quantitative measure of the reaction's feasibility and rate.

A hypothetical data table for a reaction involving this compound might look like this:

| Reaction Step | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| N-alkylation | B3LYP | 6-31G(d,p) | 15.2 |

| Carbonyl Reduction | M06-2X | def2-TZVP | 12.8 |

This table is illustrative and does not represent published data.

Reaction Pathway Mapping

Reaction pathway mapping involves tracing the energetic profile of a chemical reaction from reactants to products, passing through any transition states and intermediates. This provides a detailed mechanistic understanding of the transformation.

Computational Methodology: Using quantum mechanical calculations, the entire reaction pathway can be mapped. This involves identifying all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that a calculated transition state connects the intended reactants and products.

Relevance for this compound: For this compound, mapping the reaction pathways for its synthesis or subsequent functionalization would be highly valuable. For example, understanding the mechanism of its formation from precursors could lead to optimization of reaction conditions for improved yield and purity.

Conformation Analysis and Stereochemical Insights from Computational Methods

The three-dimensional structure of a molecule, including its various possible conformations and their relative energies, plays a significant role in its chemical and biological activity. Computational methods are instrumental in exploring the conformational landscape of molecules.

Methods for Conformational Analysis: A variety of computational techniques can be used for conformational analysis, ranging from molecular mechanics force fields to more accurate but computationally expensive quantum mechanical methods. A common approach is to perform a systematic or stochastic conformational search to identify low-energy conformers. The geometries of these conformers are then optimized, and their relative energies are calculated.

Stereochemical Insights for this compound: this compound has a stereocenter at the C7 position if the molecule is not planar, which would lead to the existence of enantiomers. The tetralone ring itself can adopt different conformations. Computational analysis can predict the most stable conformations of the ring and the preferred orientation of the amino and methyl groups. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors.

An illustrative data table for the conformational analysis of this compound is presented below:

| Conformer | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) |

| 1 | 15.3° | 0.00 |

| 2 | -16.1° | 0.25 |

| 3 | 45.8° | 1.50 |

This table is for illustrative purposes and is not based on published experimental or computational data.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the identification and characterization of molecules.

Theoretical Prediction of Spectra: NMR parameters can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. uncw.edu IR spectra can be simulated from the calculated vibrational frequencies and intensities. Electronic excitation energies and oscillator strengths, which determine the UV-Vis spectrum, can be calculated using Time-Dependent DFT (TD-DFT).

Application to this compound: For this compound, theoretical predictions of its 1H and 13C NMR spectra could be compared with experimental data to confirm its structure. researchgate.netfrontiersin.org Similarly, predicted IR and UV-Vis spectra could provide further spectroscopic signatures for this compound.

Below is a hypothetical comparison of experimental and calculated 13C NMR chemical shifts for this compound:

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C1 | 198.2 | 197.5 |

| C4a | 135.6 | 136.1 |

| C6 | 145.3 | 144.8 |

| C7 | 128.9 | 129.4 |

| C-methyl | 19.5 | 20.1 |

This table is illustrative and does not represent published data.

Future Research Directions and Unexplored Avenues for 6 Amino 7 Methyl 1 Tetralone

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Current synthetic approaches to analogous compounds like 6-amino-1-tetralone often involve multi-step sequences that may utilize harsh reagents or suffer from moderate yields. orgsyn.org Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic C-H Amination: Directing the amination of a 7-methyl-1-tetralone (B1293843) precursor using advanced transition-metal catalysis (e.g., palladium, rhodium, or copper) could significantly shorten the synthesis and improve atom economy by avoiding the traditional nitration-reduction sequence.

Biocatalytic Approaches: The use of engineered enzymes, such as transaminases, could offer a highly selective and sustainable method for installing the amino group onto a ketone precursor under mild aqueous conditions, potentially yielding the enantiomerically pure product.

Photoredox Catalysis: Visible-light-mediated reactions could enable novel bond formations and functionalizations on the tetralone core under exceptionally mild conditions, reducing energy consumption and waste.

Table 1: Comparison of Potential Synthetic Routes for 6-Amino-7-methyl-1-tetralone

| Parameter | Traditional Route (e.g., Nitration/Reduction) | Proposed Catalytic C-H Amination | Proposed Biocatalytic Route |

|---|---|---|---|

| Starting Material | 7-Methyl-1-tetralone | 7-Methyl-1-tetralone | 7-Methyl-1-tetralone |

| Key Reagents | Nitrating agents (HNO₃/H₂SO₄), Reducing agents (SnCl₂, H₂/Pd) | Transition metal catalyst, Aminating source (e.g., hydroxylamine (B1172632) derivative) | Transaminase enzyme, Amino donor, PLP cofactor |

| Number of Steps | Multiple (2+) | Potentially a single step | Single step |

| Sustainability | High waste, harsh acids | Reduced waste, catalyst recycling possible | Biodegradable reagents, aqueous media |

| Stereoselectivity | Produces racemate | Dependent on catalyst/ligand design | Potentially high enantioselectivity |

Exploration of New Reactivity Patterns and Transformational Chemistry of the Aminotetralone Core

The inherent functionality of this compound provides a platform for diverse chemical transformations, leading to novel molecular architectures. Future work should focus on leveraging the interplay between the ketone, the aromatic amine, and the bicyclic ring system.

Unexplored transformations could include:

Domino and Cascade Reactions: Designing multi-step reactions that proceed from a single activation event could rapidly build molecular complexity. For example, an initial reaction at the amine could trigger a subsequent intramolecular cyclization involving the ketone.

Asymmetric Catalysis: The development of catalytic methods for the enantioselective reduction of the ketone or α-functionalization would provide access to stereochemically defined derivatives, which are crucial for applications in medicinal chemistry.

Modern Cross-Coupling Reactions: The amino group can be transformed into a more versatile functional handle (e.g., a halide or triflate) to participate in a wide array of palladium- or copper-catalyzed cross-coupling reactions, enabling the attachment of various aryl, alkyl, or heteroaryl fragments.

Integration into Advanced Materials Science as a Monomeric or Building Block Unit

The rigid, well-defined structure of this compound makes it an attractive candidate as a monomeric unit for the synthesis of advanced polymers and materials. The amino functionality provides a convenient handle for polymerization reactions.

Potential applications in materials science include:

High-Performance Polymers: Incorporation into polyimide or polyamide backbones could yield materials with high thermal stability, mechanical strength, and chemical resistance, suitable for aerospace and electronics applications.

Electroactive Materials: Polymers containing the aminotetralone unit may exhibit interesting electronic properties. Oxidative polymerization could lead to conductive or semi-conductive materials for use in sensors, organic electronics, or battery components.

Chiral Stationary Phases: Enantiomerically pure this compound could be immobilized onto a solid support (e.g., silica) to create chiral stationary phases for high-performance liquid chromatography (HPLC), enabling the separation of racemic mixtures.

Table 2: Potential Polymer Classes Derived from this compound

| Polymer Class | Co-monomer | Potential Properties | Potential Applications |

|---|---|---|---|

| Polyamide | Diacyl chloride (e.g., terephthaloyl chloride) | High thermal stability, high tensile strength | Advanced fibers, engineering plastics |

| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Excellent thermal and oxidative stability, good dielectric properties | Flexible electronics, aerospace components |

| Conducting Polymer | N/A (via oxidative polymerization) | Electrical conductivity, redox activity | Organic sensors, anti-static coatings |

Strategic Design of this compound Derived Chemical Probes for Academic Investigations

The aminonaphthalene scaffold, present in the tetralone core, is a known fluorophore. This intrinsic property can be exploited to design chemical probes for sensing and imaging applications in biological and chemical systems.

Future research in this area could focus on:

Fluorescent Chemosensors: The amino group can be functionalized with specific receptors designed to bind to target analytes such as metal ions (e.g., Cu²⁺, Fe³⁺) or anions (e.g., F⁻, CN⁻). Binding events would likely modulate the fluorescence properties of the molecule, allowing for quantitative detection.

Turn-On/Turn-Off Probes: By attaching a quenching moiety to the amino group via a cleavable linker, "turn-on" fluorescent probes can be developed. The presence of a specific enzyme or chemical agent that cleaves the linker would restore the fluorescence of the aminotetralone core.

Probes for Cellular Imaging: By appending biocompatible moieties, these fluorescent probes could be targeted to specific organelles within a cell, enabling researchers to visualize biological processes in real-time.

Application in Flow Chemistry and Microreactor Technology for Scalable Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and microreactor technology. nih.govchimia.ch These technologies offer superior control over reaction parameters, enhanced safety, and streamlined scalability compared to traditional batch processing. krishisanskriti.orgmdpi.com

The synthesis of this compound and its derivatives is well-suited for this technology:

Enhanced Safety for Hazardous Reactions: Key steps such as nitration are highly exothermic. Performing these reactions in a microreactor allows for rapid heat dissipation, significantly reducing the risk of thermal runaway. nih.gov

Improved Yield and Selectivity: The precise control over temperature, pressure, and residence time in a flow reactor can minimize the formation of byproducts and improve the yield of the desired product. chimia.ch

Telescoped Synthesis: Multi-step sequences can be "telescoped" by connecting several flow reactors in series, eliminating the need for isolation and purification of intermediates. This could enable a continuous, automated synthesis from a simple precursor to the final product.

Advanced Mechanistic Investigations using Isotopic Labeling and Kinetic Studies